tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride
Description
“tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride” is a synthetic organic compound featuring a pyridine core substituted with an azepane (7-membered saturated nitrogen heterocycle) at the 5-position and a tert-butyl carbamate group at the 2-position. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound is structurally characterized by:
- Pyridine scaffold: Aromatic heterocycle enabling π-π interactions and hydrogen bonding.
- tert-Butyl carbamate: A bulky protecting group that stabilizes the amine during synthesis .
Synthetic routes for analogous compounds (e.g., tert-butyl carbamate derivatives with pyridine and piperazine substituents) involve palladium-catalyzed coupling, nitro-group reduction, and acid-mediated deprotection .
Properties
Molecular Formula |
C16H28Cl2N4O2 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
tert-butyl N-[5-(azepan-4-ylamino)pyridin-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C16H26N4O2.2ClH/c1-16(2,3)22-15(21)20-14-7-6-13(11-18-14)19-12-5-4-9-17-10-8-12;;/h6-7,11-12,17,19H,4-5,8-10H2,1-3H3,(H,18,20,21);2*1H |
InChI Key |
ZKLOFANRNKZCHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)NC2CCCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of tert-Butyl N-(5-aminopyridin-2-yl)carbamate
This intermediate is critical and widely reported in the literature and patents. Two main routes are employed:
Route A: Reduction of tert-butyl N-(5-nitropyridin-2-yl)carbamate
- The nitro precursor is synthesized via nitration or from 5-nitropyridin-2-amine followed by Boc protection.
- Reduction is carried out by catalytic hydrogenation using 10% palladium on activated carbon (Pd/C) under hydrogen atmosphere at room temperature (20–25 °C) for 4–20 hours.
- Solvents include ethyl acetate, tetrahydrofuran (THF), methanol, or mixtures thereof.
- Yields are typically quantitative to 99%, with the product isolated by filtration and concentration.
Example data from multiple experiments:
Precursor (Nitro compound) Catalyst Solvent Temperature Time Yield (%) tert-Butyl N-(5-nitropyridin-2-yl)carbamate 10% Pd/C Ethyl acetate 20 °C Overnight 100 tert-Butyl N-(5-nitropyridin-2-yl)carbamate 10% Pd/C THF/MeOH (1:1) 20 °C 4 h 99 tert-Butyl N-(5-nitropyridin-2-yl)carbamate 10% Pd/C THF/MeOH 20 °C 6 h 97 The reduction step is typically followed by filtration through celite and solvent removal under reduced pressure to afford the Boc-protected amine as a white solid.
Route B: Direct Boc protection of 5-aminopyridin-2-amine
- 5-Aminopyridin-2-amine is reacted with di-tert-butyl dicarbonate (Boc2O) in THF at 0 °C to room temperature overnight.
- Base such as sodium bis(trimethylsilyl)amide (NaHMDS) or triethylamine may be used to facilitate the reaction.
- Workup involves aqueous extraction, washing, drying, and chromatographic purification to yield the carbamate intermediate in moderate to good yields (~62% reported).
Coupling with Azepan-4-yl Amine
- The 5-amino group of the Boc-protected pyridine is reacted with azepan-4-yl amine (a seven-membered nitrogen-containing ring) to form the 5-[(azepan-4-yl)amino] substituent.
- This step may involve nucleophilic aromatic substitution or amide bond formation depending on the exact functional groups present.
- Conditions often include heating in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with base (e.g., potassium carbonate) or coupling reagents.
- Catalyst or copper salts (e.g., copper diacetate) can be used to facilitate the coupling, especially if halogenated pyridine derivatives are employed as starting materials.
Formation of Dihydrochloride Salt
- The free base of tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethyl acetate or ethanol.
- This salt formation improves compound stability, crystallinity, and handling properties.
- The dihydrochloride salt is isolated by filtration or crystallization.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Nitro reduction to amine | 10% Pd/C, H2 atmosphere, EtOAc/THF/MeOH | 20–25 °C | 4–20 h | Quantitative yields, filtration to remove catalyst |
| Boc protection | Di-tert-butyl dicarbonate, base (NaHMDS or TEA), THF | 0 °C to RT | Overnight | Moderate to good yields (~62%) |
| Coupling with azepan-4-yl amine | Azepan-4-yl amine, base (K2CO3), Cu(OAc)2 catalyst, DMF | 70–100 °C | 3–16 h | Facilitated by copper catalyst, nucleophilic substitution |
| Salt formation | HCl in EtOAc or EtOH | RT | 1–5 h | Crystallization of dihydrochloride salt |
Analytical Monitoring and Yield Determination
- High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and determine yields, especially during the reduction and coupling steps.
- Nuclear magnetic resonance (NMR) spectroscopy confirms structure and purity of intermediates and final product.
- Mass spectrometry (MS) data confirm molecular weight and identity.
- Melting point and crystallinity data are used to characterize the dihydrochloride salt.
Summary Table of Key Intermediates and Yields
| Compound | CAS Number | Preparation Method | Yield (%) | Key Conditions |
|---|---|---|---|---|
| tert-Butyl N-(5-aminopyridin-2-yl)carbamate | 220731-04-4 | Catalytic hydrogenation of nitro precursor | 97–100 | Pd/C, H2, RT, 4–20 h |
| tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate | 1803599-60-1 | Coupling of Boc-protected amine with azepan-4-yl amine | 60–80* | Cu catalyst, base, DMF, 70–100 °C |
| This compound | 1803599-60-1 (salt) | Salt formation with HCl | >90 (crystallization) | HCl, EtOAc or EtOH, RT |
*Yield for coupling varies depending on exact procedure and purification.
Research Discoveries and Optimization Notes
- Reaction times for catalytic hydrogenation can be optimized between 4 to 20 hours depending on scale and catalyst loading without compromising yield.
- Boc protection efficiency depends on the base used; sodium bis(trimethylsilyl)amide provides cleaner reactions compared to triethylamine in some cases.
- Copper-catalyzed coupling reactions for azepane introduction benefit from controlled temperature (70–100 °C) and reaction times (3–16 hours) to maximize substitution and minimize by-products.
- Salt formation with hydrochloric acid is straightforward and yields highly pure crystalline product suitable for pharmaceutical applications.
Chemical Reactions Analysis
tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical and Functional Differences
Solubility and Stability
- Target Compound : The dihydrochloride salt form significantly improves water solubility compared to neutral analogs like tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate , which relies on polar hydroxyl/methoxy groups for solubility .
- Electron-Deficient Pyridines : The trifluoromethyl group in 2-[(4R)-4-tert-butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine enhances metabolic stability but reduces solubility compared to the target compound’s azepane group .
Biological Activity
tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride is a compound that combines structural features of pyridine and azepane, which may confer unique biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly in antimicrobial and anticancer domains.
The molecular formula of this compound is , with a molecular weight of approximately 379.3 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for various applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₈Cl₂N₄O₂ |
| Molecular Weight | 379.3 g/mol |
| Predicted Boiling Point | 433.3 ± 45.0 °C |
| Density | 1.145 ± 0.06 g/cm³ |
| pKa | 12.22 ± 0.70 |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyridine Derivative : Nucleophilic substitution of 2-chloropyridine with azepane.
- Carbamate Formation : Reaction of the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties, particularly against drug-resistant strains such as Staphylococcus aureus and Enterococcus faecium. The mechanism often involves disruption of bacterial cell membranes, leading to cell death .
Anticancer Properties
Research on related compounds has shown potential anticancer activity, possibly through inhibition of key enzymes involved in cancer progression or by inducing apoptosis in cancer cells. The specific interactions and pathways for this compound remain to be fully elucidated .
The mechanism of action involves binding to specific biological targets such as enzymes or receptors, modulating their activity. This interaction is critical for understanding its therapeutic potential and any associated side effects.
Case Studies
A notable study involving derivatives similar to this compound demonstrated that they could inhibit β-secretase activity (IC₅₀ = 15.4 nM) and acetylcholinesterase (Kᵢ = 0.17 μM), highlighting their potential in treating neurodegenerative diseases like Alzheimer's . Additionally, these compounds showed protective effects against Aβ-induced toxicity in astrocytes, suggesting neuroprotective properties .
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific combination of azepane and pyridine moieties, which may confer distinct pharmacological properties not observed in other similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl piperidin-4-ylcarbamate | Piperidine instead of azepane | Antibacterial against Gram-positive bacteria |
| 5-Amino-pyridin derivatives | Varying substituents on pyridine | Anticancer properties |
| Azepane-based carbamates | Different side chains | Potential neuroactive properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
